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Compound of Interest

Compound Name:
2-Chloro-1,3-difluoro-5-

nitrobenzene

CAS No.: 3828-41-9

Cat. No.: B1591473

Get Quote

Executive Summary
4-Chloro-3,5-difluoronitrobenzene (CAS 3828-41-9) represents a distinct class of electrophiles

in nucleophilic aromatic substitution (

). Unlike standard activated systems where regioselectivity is dictated purely by resonance
stabilization (ortho/para attack), this compound exhibits "Ambivalent Electrophilicity."

Its reactivity is controlled by the hardness of the incoming nucleophile:

Soft Nucleophiles (e.g., Thiolates): Follow orbital control, displacing the Para-Chlorine.

Hard Nucleophiles (e.g., Alkoxides): Follow charge control, displacing the Meta-Fluorine, a

rare phenomenon in nitrobenzene chemistry.[1]

This guide compares its performance against standard alternatives like 3,4,5-

Trifluoronitrobenzene, providing researchers with the logic to select the correct building block

for regioselective scaffold functionalization.
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Chemical Profile & Structural Logic
Property Specification

IUPAC Name 4-Chloro-3,5-difluoronitrobenzene

Common Name 2-Chloro-1,3-difluoro-5-nitrobenzene

CAS Number 3828-41-9

Molecular Weight 193.54 g/mol

Structure
Nitro group at C1; Fluorines at C3, C5 (Meta);

Chlorine at C4 (Para).

Key Feature
Para-Cl is resonance activated. Meta-F is

inductively activated but resonance deactivated.

The Reactivity Paradox
In standard

, Fluorine is a superior leaving group to Chlorine (

) due to the stabilization of the Meisenheimer complex. However, this rule assumes the leaving
group is ortho or para to the electron-withdrawing group (EWG).

In 4-Chloro-3,5-difluoronitrobenzene: The Fluorines are meta to the Nitro group.[1] They

cannot stabilize the negative charge via resonance. The Chlorine is para and fully activated.

The Outcome: Under standard conditions, Chlorine is the expected leaving group. However,

the high electronegativity of the meta-fluorines creates a localized positive charge, making

them susceptible to attack by hard, charge-driven nucleophiles.

Comparative Analysis: Regioselectivity Landscapes
The following table contrasts the product's behavior with similar fluorinated nitrobenzenes.
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Compound Structure

Primary Leaving
Group (

)

Mechanism Driver

4-Chloro-3,5-

difluoronitrobenzene
Cl (Para), F (Meta)

Switchable• Cl (with

Soft Nu)• F (with Hard

Nu)

Orbital vs. Charge

ControlRegioselectivit

y depends on

nucleophile hardness.

3,4,5-

Trifluoronitrobenzene
F (Para), F (Meta) Para-F (Exclusive)

Resonance

StabilizationPara-F is

both the better leaving

group and best

activated.

2,4-

Difluoronitrobenzene
F (Ortho), F (Para)

Para-F (Major)Ortho-F

(Minor)

Sterics &

ActivationBoth

positions activated;

Para preferred

sterically.

2,6-

Difluoronitrobenzene
F (Ortho) Ortho-F

Inductive/Resonance

Only available

activated positions.

Decision Matrix for Researchers
Choose 4-Chloro-3,5-difluoronitrobenzene if: You need to introduce a soft nucleophile (S-

aryl) at the para position while retaining meta-fluorines for metabolic stability or lipophilicity.

Choose 3,4,5-Trifluoronitrobenzene if: You need to introduce a hard nucleophile (O-alkyl, N-

alkyl) at the para position. (Note: 4-Cl-3,5-F2 would react at the meta position with these

reagents).[1]

Mechanistic Visualization (Graphviz)
The diagram below illustrates the divergent pathways based on nucleophile hardness.
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4-Chloro-3,5-difluoronitrobenzene
(Ambivalent Electrophile)

Soft Nucleophile
(e.g., PhS-)+ Thiophenoxide

Hard Nucleophile
(e.g., MeO-)

+ Methoxide

Transition State A
(Orbital Controlled)

Meisenheimer Complex

Attack at C-Cl (Para)

Transition State B
(Charge Controlled)
Coulombic Attraction
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Product A (Para-Subst.)
4-Phenylthio-3,5-difluoronitrobenzene

(Cl Displaced)

Elimination of Cl-

Product B (Meta-Subst.)
3-Methoxy-4-chloro-5-fluoronitrobenzene

(F Displaced)

Elimination of F-

Click to download full resolution via product page

Figure 1: Divergent reaction pathways driven by nucleophile hardness. Soft nucleophiles follow

standard resonance activation (Para), while hard nucleophiles attack the highly positive Meta-

carbon.

Experimental Protocols
Protocol A: Para-Selective Thiolation (Orbital Control)
Objective: Synthesis of 4-(Phenylthio)-3,5-difluoronitrobenzene. Rationale: Thiophenoxide is a

soft nucleophile that prefers the orbital-controlled attack at the carbon bearing the chlorine

(Para), which allows for resonance stabilization of the intermediate.

Reagents:

4-Chloro-3,5-difluoronitrobenzene (1.0 eq)

Thiophenol (1.05 eq)

Triethylamine (

) (1.2 eq)

Solvent: Acetonitrile (MeCN) or DMF.

Procedure:

Dissolve substrate in MeCN (0.5 M concentration) under

atmosphere.
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Cool to 0°C.[2]

Add

followed by the dropwise addition of Thiophenol.

Stir at 0°C for 1 hour, then warm to Room Temperature (RT).

Monitor: TLC/LCMS should show consumption of starting material and formation of a

single para-substituted product.

Workup: Dilute with water, extract with EtOAc. Wash organic layer with 1M NaOH (to

remove excess thiol) and brine.

Expected Yield: >90%.

Protocol B: Meta-Selective Alkoxylation (Charge
Control)
Objective: Synthesis of 3-Methoxy-4-chloro-5-fluoronitrobenzene. Rationale: Methoxide is a

hard nucleophile.[1] It attacks the most electropositive carbon (C-F meta) despite the lack of

resonance stabilization, driven by Coulombic attraction (Charge Control).

Reagents:

4-Chloro-3,5-difluoronitrobenzene (1.0 eq)

Sodium Methoxide (NaOMe) (1.05 eq, 0.5M in MeOH)

Solvent: Methanol (MeOH).

Procedure:

Dissolve substrate in MeOH at -78°C (Cryogenic conditions are crucial to suppress side

reactions).

Add NaOMe solution dropwise over 30 minutes.

Stir at -78°C for 2 hours.
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Critical Step: Quench with dilute HCl at low temperature before warming up to prevent

equilibration or over-reaction.

Workup: Evaporate MeOH, dissolve residue in

, wash with water.

Note: If temperature is allowed to rise too high, competing attack at the Para-Cl position may

occur.

Reference: Based on findings by Nishiyama et al. regarding meta-substitution in 3,4-

dihalogenonitrobenzenes.

Safety & Handling
Explosion Hazard: Like all polynitro and polyhaloaromatics, this compound may exhibit

thermal instability. Do not distill residues to dryness.

Toxicity: Likely a skin sensitizer and methemoglobinemia inducer (similar to

chloronitrobenzene analogs). Handle in a fume hood with nitrile gloves.

Corrosivity: The hydrolysis products (HF and HCl) are corrosive.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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